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Compound of Interest

Compound Name: AN7973

Cat. No.: B8107585

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the discovery, history, and
mechanism of action of AN7973, a benzoxaborole compound investigated as a potential
treatment for trypanosomiasis.

Introduction

Kinetoplastid parasites, including trypanosomes, are responsible for significant human and
animal diseases, such as Human African Trypanosomiasis (HAT) and Animal African
Trypanosomiasis (AAT). The limitations of existing therapies, including toxicity and emerging
resistance, have driven the search for novel drug candidates. The benzoxaborole class of
compounds has emerged as a promising source of new anti-trypanosomal agents. AN7973
was identified as an early candidate for treating veterinary trypanosomosis, particularly
infections caused by Trypanosoma congolense and Trypanosoma vivax in cattle.[1][2][3][4][5] It
also served as a backup candidate for SCYX-7158 (acoziborole) for the treatment of HAT.

Discovery and Preclinical Development History

AN7973 was selected as a potential veterinary drug from a series of 7-carboxamido-
benzoxaboroles, which are structurally related to acoziborole (AN5568/SCYX-7158), a
compound currently in clinical trials for human sleeping sickness. The initial selection of
AN7973 was based on its potent in vitro activity against T. congolense and its ability to cure
infected mice with a single dose.
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Proof-of-concept studies were conducted in goat and cattle models of infection. While AN7973
showed excellent efficacy against T. congolense, its effectiveness against T. vivax was
significantly lower. A single 10 mg/kg intramuscular injection was sufficient to cure cattle of T.
congolense infection. However, even with two injections at the same dose, it failed to
consistently cure T. vivax infections. This lower efficacy against T. vivax ultimately precluded its
development as a commercially viable treatment for bovine trypanosomosis, leading to its
replacement by a more advanced candidate, AN11736.

Despite its discontinuation for veterinary use, research into AN7973 has been pivotal in
validating a novel drug target in trypanosomes. More recently, AN7973 has been repositioned
and identified as a potent drug candidate for treating cryptosporidiosis, a diarrheal disease
caused by the parasite Cryptosporidium.

Mechanism of Action

The primary trypanocidal mechanism of AN7973 is the inhibition of mMRNA processing. In
kinetoplastids like Trypanosoma, transcription is polycistronic, meaning multiple genes are
transcribed into a single long pre-mRNA. Individual mature mRNAs are then generated through
a process involving trans-splicing and polyadenylation.

Treatment of Trypanosoma brucei with AN7973 leads to a rapid inhibition of trans-splicing
within an hour. This results in a decrease in mature mRNA levels, the accumulation of peri-
nuclear granules typical of splicing inhibition, and a subsequent halt in protein synthesis.

The molecular target of AN7973 has been identified as the Cleavage and Polyadenylation
Specificity Factor 3 (CPSF3), an endonuclease essential for mMRNA processing.
Overexpression of CPSF3 in T. brucei resulted in a three-fold increase in the EC50 value for
AN7973, indicating that the compound directly or indirectly targets this enzyme. Molecular
modeling further supports the feasibility of AN7973 binding to and inhibiting CPSF3. This
validation of mMRNA processing as a druggable pathway in trypanosomes is a key outcome of
the research on AN7973.

AN7973 CPSF3 Endonuclease equired for MRNA Trans-splicing Mature mRNA equired for Protein Synthesis Parasite Death
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Caption: Proposed mechanism of action for AN7973 in Trypanosoma.

Quantitative Data

Trypanosome Species Assay Type EC50 Value (nM)
T. congolense In vitro 84
T. vivax Ex vivo 215
T. brucei In vitro 20-80
Data sourced from.
. Parasite
Animal Model Dose Route Outcome
Isolate
10 mg/kg (single ) .
Mouse T. congolense i.p. Cured 5/5 mice
dose)
10 mg/kg (single ]
Goat T. congolense i.m. Cured
dose)
] 10 mg/kg (single )
Goat T. vivax i.m. Not cured (0/4)
dose)
] 10 mg/kg (two )
Goat T. vivax i.m. Cured
doses)
T. congolense 10 mg/kg (single
Cattle g ) okg (sing i.m. Cured 3/3 cattle
(drug-resistant) dose)
T. vivax (drug- 10 mg/kg (single
Cattle ) (drug okg (sing i.m. Not cured (0/3)
resistant) dose)
T. vivax (drug- 10 mg/kg (two
Cattle i.m. Cured 1/2 cattle

resistant)

doses)

Data sourced

from.

Experimental Protocols
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Cell Culture: Bloodstream-form Trypanosoma brucei are cultured to a density of
approximately 5x10° cells/mL.

Drug Treatment: Cells are incubated with AN7973 at a concentration equivalent to 10x its
EC50 value for varying time points (e.g., 0, 1, 2, 4, 6, 8 hours). A control group with no drug
is run in parallel.

Pulse Labeling: During the last 30 minutes of each time point, [3>S]-methionine is added to
the culture medium to label newly synthesized proteins.

Cell Lysis: After incubation, cells are harvested by centrifugation, washed, and lysed in a
suitable buffer.

Protein Quantification: The total protein concentration in each lysate is determined.

Electrophoresis: Equal amounts of protein from each sample are separated by denaturing
polyacrylamide gel electrophoresis (SDS-PAGE).

Autoradiography: The gel is dried and exposed to an X-ray film or a phosphorimager screen
to visualize the radiolabeled proteins. The intensity of the bands corresponds to the rate of
protein synthesis. A reduction in band intensity in drug-treated samples compared to the
control indicates inhibition of protein synthesis.
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Caption: Workflow for the protein synthesis inhibition assay.
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Animal Selection: Healthy female Canarian goats, weighing between 12-35 kg and at least
four months old, are selected for the study.

Acclimatization: Animals are acclimatized to the experimental conditions.

Infection: Goats are experimentally infected with either T. congolense or T. vivax. The
infection is monitored by checking for the presence of parasites in the blood.

Drug Administration: Once the infection is established (parasitemia is confirmed), AN7973 is
administered intramuscularly (i.m.). For T. congolense, a single bolus dose of 10 mg/kg is
given. For T. vivax, both single and double dose (administered 24 hours apart) regimens of
10 mg/kg are tested.

Monitoring: Following treatment, the animals are monitored daily for clinical signs and
parasitemia for a defined period (e.g., up to 60 days) to assess for cure, relapse, or
treatment failure.

Outcome Assessment: A cure is defined as the permanent absence of detectable parasites
in the blood for the duration of the follow-up period.
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Caption: The discovery and development workflow of AN7973 for AAT.
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Conclusion

AN7973 is a trypanocidal benzoxaborole that demonstrated significant promise in the early
stages of its development. The investigation into its mechanism of action was a scientific
success, providing crucial chemical validation for mRNA processing, specifically the
endonuclease CPSF3, as a viable drug target in trypanosomes. However, its development as a
veterinary therapeutic was halted due to insufficient efficacy against T. vivax in large animal
models. The history of AN7973 serves as an important case study in drug development,
highlighting how a compound that does not reach the market can still provide invaluable
biological insights that pave the way for future therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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